molecular formula C18H17Br2N3O2 B11551623 5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-5-oxopentanamide

5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-5-oxopentanamide

Cat. No.: B11551623
M. Wt: 467.2 g/mol
InChI Key: MJUUQUUXPZEEPT-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE: is a complex organic compound characterized by the presence of bromine atoms and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 3-bromobutyric acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and photonic properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
  • N-(2-BROMOPHENYL)-3-{N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE

Uniqueness

N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydrazinecarbonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H17Br2N3O2

Molecular Weight

467.2 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-bromophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C18H17Br2N3O2/c19-14-5-1-4-13(10-14)12-21-23-18(25)9-3-8-17(24)22-16-7-2-6-15(20)11-16/h1-2,4-7,10-12H,3,8-9H2,(H,22,24)(H,23,25)/b21-12+

InChI Key

MJUUQUUXPZEEPT-CIAFOILYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CCCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.